molecular formula C11H8N2O3 B14011104 N-(5,6-dioxoquinolin-8-yl)acetamide CAS No. 7505-76-2

N-(5,6-dioxoquinolin-8-yl)acetamide

Cat. No.: B14011104
CAS No.: 7505-76-2
M. Wt: 216.19 g/mol
InChI Key: XLSSECGDDKJEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dioxoquinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H8N2O3. It is known for its unique structure, which includes a quinoline ring system with two keto groups at positions 5 and 6, and an acetamide group at position 8.

Preparation Methods

The synthesis of N-(5,6-dioxoquinolin-8-yl)acetamide typically involves the reaction of 8-aminoquinoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

N-(5,6-dioxoquinolin-8-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5,6-dioxoquinolin-8-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(5,6-dioxoquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N-(5,6-dioxoquinolin-8-yl)acetamide can be compared with other quinoline derivatives, such as:

    Quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

    8-Hydroxyquinoline: Contains a hydroxyl group at position 8 instead of an acetamide group.

    5,6-Dihydroxyquinoline: Contains hydroxyl groups at positions 5 and 6 instead of keto groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

7505-76-2

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

N-(5,6-dioxoquinolin-8-yl)acetamide

InChI

InChI=1S/C11H8N2O3/c1-6(14)13-8-5-9(15)11(16)7-3-2-4-12-10(7)8/h2-5H,1H3,(H,13,14)

InChI Key

XLSSECGDDKJEAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=O)C(=O)C2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.